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Hyoscyamine hydrobromide, (+)-

Cat. No.: B12784482
CAS No.: 50700-39-5
M. Wt: 370.3 g/mol
InChI Key: VZDNSFSBCMCXSK-QJUJUZMZSA-N
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Description

Historical Perspectives on Tropane (B1204802) Alkaloid Investigations

The scientific investigation of tropane alkaloids began in the 19th century. A pivotal moment in this field was the isolation of the alkaloid hyoscyamine (B1674123) from henbane (Hyoscyamus niger) in 1833 by German chemists Philipp Lorenz Geiger and Ludwig Hesse. nih.govclearsynth.commdpi.com Around the same time, atropine (B194438) was isolated from Atropa belladonna. mdpi.comgbif.orgwikipedia.org Initially, these were thought to be different substances.

Subsequent research in the latter half of the 19th century focused on elucidating the chemical structures of these compounds. A significant breakthrough came when it was discovered that atropine is the racemic mixture of the two stereoisomers of hyoscyamine. mdpi.comwur.nl The naturally occurring, biologically active form is (-)-hyoscyamine. wikipedia.orgwikipedia.org The work of chemists like Kraut, Lossen, and Ladenburg was crucial in understanding the stereochemical relationship between hyoscyamine and atropine. mdpi.comwikipedia.org They demonstrated that hyoscyamine could be converted to atropine and that the hydrolysis of both compounds yielded the same products: tropine (B42219) and tropic acid. mdpi.comcas.org Ladenburg further established that this esterification reaction was reversible. gbif.org The complete biosynthetic pathway for hyoscyamine and the related alkaloid scopolamine (B1681570) was only fully clarified in 2020. wikipedia.orgnih.gov

Natural Occurrence and Botanical Sources in Academic Contexts

Hyoscyamine is a secondary metabolite found predominantly in plants of the Solanaceae (nightshade) family. gbif.orgwikipedia.org It is also found in other families such as Convolvulaceae, Erythroxylaceae, and Brassicaceae. wur.nlresearchgate.net The levorotatory isomer, (-)-hyoscyamine, is the form synthesized in plants. wikipedia.orgwikipedia.org Its enantiomer, (+)-hyoscyamine, is typically found in much smaller amounts, often as a result of racemization during extraction and processing. wur.nlurjc.es

Several well-known plants are academically recognized as primary sources of hyoscyamine. These include:

Atropa belladonna (Deadly Nightshade): All parts of this plant contain tropane alkaloids, with the roots having up to 1.3% and the leaves containing up to 1.2%. gbif.orgwikipedia.org It is a significant source for the commercial production of atropine and hyoscyamine. researchgate.net

Datura stramonium (Jimsonweed or Thorn Apple): This plant contains a range of tropane alkaloids, with hyoscyamine and scopolamine being the main components. ijert.orgnih.govrjpponline.org The total alkaloid content can be between 0.2% and 0.6%. rjpponline.org In young plants, hyoscine (scopolamine) may be the predominant alkaloid, but in mature plants, hyoscyamine is more abundant. rjpponline.org

Hyoscyamus niger (Henbane): This is the original source from which hyoscyamine was first isolated. wikipedia.orgwikipedia.org The alkaloid content is reported to range from 0.03% to 0.28%. wikipedia.org Studies have shown that the roots tend to have the highest concentration of hyoscyamine and scopolamine. sid.irwho.int

Duboisia species: Native to Australia, species like Duboisia myoporoides and Duboisia leichhardtii, along with their hybrids, are major commercial sources for tropane alkaloids, particularly scopolamine. jmp.irnih.govmdpi.com While often richer in scopolamine, they also contain significant amounts of hyoscyamine. jmp.irnih.govenvironment.sa.gov.au Hybrids have been developed to optimize the yield of these compounds. nih.govthieme-connect.com

The concentration and ratio of specific alkaloids like hyoscyamine and scopolamine can vary significantly depending on the plant species, the part of the plant, its developmental stage, and environmental conditions. gbif.orgwikipedia.orgsid.ir

Table 1: Botanical Sources and Alkaloid Content

Botanical Source Family Primary Tropane Alkaloids Typical Total Alkaloid Content
Atropa belladonna Solanaceae Hyoscyamine, Atropine, Scopolamine Up to 1.3% in roots, 1.2% in leaves gbif.orgwikipedia.org
Datura stramonium Solanaceae Hyoscyamine, Scopolamine 0.2% - 0.6% rjpponline.org
Hyoscyamus niger Solanaceae Hyoscyamine, Scopolamine 0.03% - 0.28% wikipedia.org
Duboisia species Solanaceae Scopolamine, Hyoscyamine 2% - 4% (in commercial hybrids) jmp.ir

Chemical Nomenclature and Stereoisomeric Designations of (+)-Hyoscyamine Hydrobromide

The precise naming and stereochemical description are critical for distinguishing (+)-hyoscyamine from its isomers. Hyoscyamine possesses two chiral centers, one in the tropane ring and one in the tropic acid side chain.

Hyoscyamine is an ester formed from the alcohol tropine and tropic acid. mdpi.com

The naturally occurring isomer is (-)-hyoscyamine , also known as l-hyoscyamine. Its systematic IUPAC name is (S)-(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate. wikipedia.org

The enantiomer of interest is (+)-hyoscyamine , also referred to as d-hyoscyamine or (R)-atropine. smolecule.com Its systematic IUPAC name is [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate. nih.gov

Atropine is the racemic mixture (1:1) of (+)-hyoscyamine and (-)-hyoscyamine. mdpi.comwur.nldrugbank.com

(+)-Hyoscyamine hydrobromide is the hydrobromide salt of the dextrorotatory isomer. nih.govncats.io

The pharmacological activity of the two enantiomers differs significantly, with the (S)-(-) isomer being considerably more potent than the (R)-(+) isomer. mdpi.com

Table 2: Chemical Identifiers for (+)-Hyoscyamine Hydrobromide

Identifier Value
Compound Name (+)-Hyoscyamine hydrobromide
Synonyms (R)-Atropine hydrobromide, d-Hyoscyamine hydrobromide smolecule.comnih.gov
CAS Number 50700-39-5 nih.gov
Molecular Formula C₁₇H₂₄BrNO₃ nih.govnih.gov
Molecular Weight 370.28 g/mol axios-research.com
IUPAC Name [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24BrNO3 B12784482 Hyoscyamine hydrobromide, (+)- CAS No. 50700-39-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50700-39-5

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1

InChI Key

VZDNSFSBCMCXSK-QJUJUZMZSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Br

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Origin of Product

United States

Advanced Stereochemical Investigations of + Hyoscyamine Hydrobromide

Enantiomeric Relationship with (-)-Hyoscyamine and Atropine (B194438)

The stereochemical relationship between (+)-hyoscyamine, (-)-hyoscyamine, and atropine is a fundamental concept in tropane (B1204802) alkaloid chemistry. (+)-Hyoscyamine and (-)-hyoscyamine are enantiomers, meaning they are non-superimposable mirror images of each other. smolecule.commcgill.ca These molecules possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in spatial arrangement is known as chirality. mcgill.ca

Atropine is the racemic mixture, or racemate, of these two enantiomers. smolecule.comcambridge.orgresearchgate.netresearchgate.net This means that atropine is composed of equal parts (a 50:50 mixture) of (+)-hyoscyamine and (-)-hyoscyamine. researchgate.netnih.gov While chemically similar, the biological activity of the enantiomers differs significantly. The pharmacological effects of atropine are almost entirely attributed to the levo-isomer, (-)-hyoscyamine. researchgate.net The dextro-isomer, (+)-hyoscyamine, exhibits minimal activity at muscarinic receptors. smolecule.com

Table 1: Enantiomeric and Racemic Relationships

Compound NameStereochemical DescriptionComposition
(-)-Hyoscyamine(S)-enantiomer, levorotatoryPure levo-isomer
(+)-Hyoscyamine(R)-enantiomer, dextrorotatoryPure dextro-isomer
AtropineRacemic mixture50% (-)-Hyoscyamine and 50% (+)-Hyoscyamine

Chirality and Optical Activity in Tropane Alkaloid Research

Tropane alkaloids, including hyoscyamine (B1674123), are a significant class of natural products characterized by a distinctive 8-methyl-8-azabicyclo[3.2.1]octane framework. smolecule.com The chirality of these molecules, and thus their ability to exist as enantiomers, is a key area of research. The structural basis for chirality in hyoscyamine arises from multiple stereogenic centers within the molecule. smolecule.com The IUPAC name for (+)-hyoscyamine hydrobromide, [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide, specifies the absolute configuration at these chiral centers. nih.gov

This chirality gives rise to the phenomenon of optical activity, where a chiral molecule rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The prefix "(+)-" or "d-" (dextrorotatory) in (+)-hyoscyamine indicates that it rotates plane-polarized light to the right (clockwise). Conversely, its enantiomer, (-)-hyoscyamine or "l-" (levorotatory), rotates light to the left (counter-clockwise). mcgill.ca The specific rotation is a characteristic physical property used to distinguish and characterize enantiomers. smolecule.com The determination of the enantiomeric ratio is a critical challenge in the analysis of tropane alkaloids, often requiring specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. researchgate.netnih.govresearchgate.net

Table 2: Chirality and Optical Properties of Hyoscyamine Enantiomers

Property(-)-Hyoscyamine(+)-Hyoscyamine
Configuration(S)-configuration(R)-configuration
Optical RotationLevorotatory (-)Dextrorotatory (+)
Specific Rotation [α]D-21.0° (in alcohol) smolecule.com+21.0° (in alcohol) smolecule.com

Racemization Dynamics and Stereoisomeric Stability Studies

Racemization is the process by which an enantiomerically pure substance converts into a racemic mixture. In the context of hyoscyamine, the naturally occurring and biologically active (-)-enantiomer is susceptible to racemization, leading to the formation of atropine. researchgate.netnih.govresearchgate.net This process is a significant consideration during the extraction of alkaloids from plant sources, as certain conditions can promote the conversion. nih.govresearchgate.net

Research indicates that racemization can be induced by factors such as elevated temperatures and extreme pH levels, particularly during acid-base extraction procedures. smolecule.comnih.gov The stability of the stereoisomers is therefore a critical factor in both chemical analysis and the preparation of pharmaceutical products. Studies have shown that the racemization process follows an exponential trend, with the enantiomeric ratio approaching an equal 50:50 mix under harsh conditions. smolecule.com This instability contrasts with other tropane alkaloids like scopolamine (B1681570), which is known to be more optically stable than hyoscyamine.

Table 3: Factors Influencing Hyoscyamine Racemization

ConditionEffect on (-)-HyoscyamineOutcome
Elevated TemperatureIncreases rate of conversionFormation of Atropine
Extreme pH (Acid/Base Extraction)Facilitates racemization nih.govresearchgate.netFormation of Atropine

Conformational Analysis and Three-Dimensional Structural Elucidation

The three-dimensional structure and conformational preferences of hyoscyamine are crucial for understanding its interaction with biological targets. X-ray crystallography has been a primary tool for elucidating the solid-state structure of hyoscyamine salts. smolecule.comcambridge.org Studies on hyoscyamine sulfate (B86663) monohydrate have provided detailed insights into its molecular geometry and crystal packing. cambridge.org

These crystallographic analyses revealed that hyoscyamine sulfate monohydrate crystallizes in the P21 space group. cambridge.org An interesting finding is the presence of two independent hyoscyamine cations within the crystal structure, each adopting a different conformation but possessing similar energies. smolecule.comcambridge.org One of these conformations is considered to be close to the minimum-energy structure. smolecule.comcambridge.org The analysis of the crystal structure also highlights a complex network of hydrogen bonds that stabilize the crystal lattice. smolecule.com Molecular mechanics calculations further indicate that the intermolecular energy is dominated by electrostatic attractions, which includes these hydrogen bonds. cambridge.org

Table 4: Crystallographic Data for Hyoscyamine Sulfate Monohydrate

ParameterValue cambridge.org
Crystal SystemMonoclinic
Space GroupP2₁ (#4)
a (Å)6.60196(2)
b (Å)12.95496(3)
c (Å)20.93090(8)
β (°)94.8839(2)
Volume (ų)1783.680(5)
Z (formula units per cell)2

Biosynthetic Pathways and Genetic Regulation of Hyoscyamine

Enzymatic Cascade and Intermediates in Tropane (B1204802) Alkaloid Biogenesis

The biosynthesis of tropane alkaloids (TAs) like hyoscyamine (B1674123) begins with amino acid precursors and proceeds through a series of enzyme-catalyzed steps to form the characteristic tropane ring and subsequent modifications. mdpi.com

The biosynthesis of the tropane ring system in hyoscyamine starts with the amino acid L-ornithine. nih.gov Ornithine decarboxylase (ODC) is a key enzyme that catalyzes the decarboxylation of ornithine to produce putrescine. researchgate.netmdpi.comfrontiersin.org This step is considered a rate-limiting step in the biosynthesis of tropane alkaloids. mdpi.comfrontiersin.org Putrescine can also be synthesized from L-arginine via a three-step process involving arginine decarboxylase (ADC), agmatine (B1664431) deiminase (AIH), and N-carbamoylputrescine amidase (CPA). nih.gov However, studies using enzyme inhibitors suggest that the ODC pathway plays a more significant role in TA biosynthesis. nih.gov

The activity of ODC dynamically affects the production of both polyamines and tropane alkaloids, as putrescine is a common precursor for both pathways. frontiersin.org In Atropa belladonna, the ODC gene (AbODC) is highly expressed in the secondary roots, particularly in the cylinder tissue. nih.gov Enzymatic assays of AbODC revealed optimal activity at pH 8.0 and 30°C. nih.gov Similarly, the ODC from Hyoscyamus niger (HnODC) also shows high expression in the roots. frontiersin.orgnih.gov While the HnODC has a lower affinity for ornithine compared to ODCs from other plants like tobacco and coca, it exhibits a significantly higher catalytic efficiency. frontiersin.org

Overexpression of AbODC in transgenic A. belladonna plants led to a notable increase in the production of hyoscyamine. nih.gov Conversely, suppression of AbODC in root cultures resulted in a significant reduction in putrescine, N-methylputrescine, and tropane alkaloid levels. nih.gov These findings underscore the crucial role of ODC in regulating the flux of precursors into the tropane alkaloid biosynthetic pathway. nih.gov

Table 1: Kinetic Parameters of Ornithine Decarboxylase from Different Plant Species

Plant Species Enzyme Km (mM) Vmax (nmol min-1 µg-1) Kcat (s-1) Optimal pH Optimal Temperature (°C)
Atropa belladonna AbODC - - - 8.0 30
Hyoscyamus niger HnODC 2.62 ± 0.11 1.87 ± 0.023 1.57 ± 0.015 8.0 30

Data sourced from multiple studies. frontiersin.orgnih.govnih.gov

Following the formation of putrescine, the next committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine to form N-methylputrescine. iastate.edupnas.orgucla.edu This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. mdpi.comiastate.eduontosight.ai PMT is considered a rate-limiting enzyme and plays a crucial role in diverting metabolites from the general polyamine pool specifically towards tropane and nicotine (B1678760) alkaloid synthesis. ucla.edupnas.orgplos.org

The PMT enzyme from Hyoscyamus albus has been characterized, showing Km values of 277 µM for putrescine and 203 µM for S-adenosyl-L-methionine. nih.govnih.gov In Hyoscyamus niger, the PMT gene (HnPMT) is specifically expressed in the roots, particularly in the pericycle and endodermis, and its expression is induced by methyl jasmonate. ucla.edu Silencing of the HnPMT gene in H. niger plants resulted in a marked decrease in the levels of N-methylputrescine and hyoscyamine, while the concentrations of putrescine and other polyamines increased, highlighting PMT's competitive role in polyamine and tropane alkaloid biosynthesis. ucla.edu

The subsequent step involves the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which is catalyzed by a copper-requiring N-methylputrescine oxidase (MPO). mdpi.com This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a central intermediate in the biosynthesis of all tropane alkaloids. mdpi.comnih.govmdpi.com

**Table 2: Kinetic Parameters of Putrescine N-Methyltransferase from *Hyoscyamus albus***

Substrate Km (µM)
Putrescine 277
S-adenosyl-L-methionine 203

Data from studies on cultured roots of Hyoscyamus albus. nih.govnih.gov

After a series of reactions involving the N-methyl-Δ¹-pyrrolinium cation, the tropane ring is formed, leading to the intermediate tropine (B42219). mdpi.com Tropine is then esterified with (R)-phenyllactate to produce littorine (B1216117), a key intermediate in hyoscyamine biosynthesis. nih.govgoogle.comresearchgate.net The conversion of littorine to (S)-hyoscyamine is a critical rearrangement step. nih.gov

This transformation is catalyzed by a cytochrome P450 enzyme known as littorine mutase/monooxygenase (CYP80F1). nih.goviastate.edu This enzyme facilitates a two-step process where (R)-littorine is first rearranged and oxidized to form hyoscyamine aldehyde. nih.goviastate.edu This aldehyde intermediate is then reduced to (S)-hyoscyamine. iastate.edu The discovery of CYP80F1 clarified a long-standing question about the mechanism of this isomerization. nih.gov

The final step in the formation of hyoscyamine from its immediate precursor, hyoscyamine aldehyde, was predicted to be a reduction reaction. researchgate.netdur.ac.uk Research led to the identification and characterization of hyoscyamine dehydrogenase (HDH), also referred to as hyoscyamine aldehyde reductase. researchgate.net A root-expressed gene, AbHDH, was identified in Atropa belladonna that encodes for this enzyme. researchgate.netacs.org

Enzymatic assays demonstrated that AbHDH is a bifunctional enzyme. It can catalyze the reduction of hyoscyamine aldehyde to produce hyoscyamine, and under different conditions, it can also facilitate the reverse reaction, oxidizing hyoscyamine to hyoscyamine aldehyde. researchgate.netacs.org The crystal structure of AbHDH has been determined, providing insights into its catalytic mechanism. researchgate.netacs.org

Overexpression of the AbHDH gene in A. belladonna root cultures led to a significant increase in the biosynthesis of hyoscyamine, as well as its derivatives anisodamine (B1666042) and scopolamine (B1681570). researchgate.netacs.org Conversely, suppression of AbHDH via RNA interference (RNAi) did not decrease the production of these alkaloids but did lead to an accumulation of hyoscyamine aldehyde. researchgate.netacs.org This discovery of HDH provides a more complete understanding of the hyoscyamine biosynthetic pathway. twistbioscience.com

Hyoscyamine can be further converted to scopolamine, another medicinally important tropane alkaloid. This conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H). mdpi.comnih.gov H6H is a 2-oxoglutarate-dependent dioxygenase that performs two sequential oxidative reactions. mdpi.comnih.govannualreviews.org The first reaction is the hydroxylation of hyoscyamine at the 6β-position to form 6β-hydroxyhyoscyamine. annualreviews.orgnih.gov The second reaction is the epoxidation of 6β-hydroxyhyoscyamine to produce scopolamine. nih.govnih.govosti.gov

The H6H enzyme is a monomer with an average molecular mass of 41 kDa and exhibits maximum activity at a pH of 7.8. mdpi.com The hydroxylation activity of H6H is generally much stronger than its epoxidase activity, which is often the rate-limiting step in scopolamine production. mdpi.comannualreviews.org Kinetic studies have been conducted to understand the enzyme's mechanism. For the H6H from Anisodus belladonna (AbH6H), the Km value for hyoscyamine was determined to be 52.1 ± 11.5 µM. mdpi.com The enzyme requires l-hyoscyamine, oxygen, and α-ketoglutarate for its activity, with Km values of 35 µM and 43 µM for hyoscyamine and α-ketoglutarate, respectively, in other studied systems. mdpi.com

Structural and kinetic evidence suggests that H6H does not require substrate repositioning between its two catalytic steps. nih.govosti.govacs.org Instead, it utilizes the distinct spatial requirements of the competitive C-H bond cleavage and C-O bond coupling steps to facilitate the hydroxylation-epoxidation sequence. nih.govosti.govacs.org During the hydroxylation of hyoscyamine, there is a strong preference for hydrogen atom abstraction from the C6 position over the C7 position. nih.gov

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of hyoscyamine is regulated by the expression of the genes encoding the pathway's enzymes. These genes are often specifically expressed in certain tissues, particularly the roots, where tropane alkaloid synthesis primarily occurs. nih.govucla.edunih.govoup.com For instance, the genes for ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT) are highly expressed in the roots of tropane alkaloid-producing plants. nih.govucla.edu

The expression of these biosynthetic genes can be influenced by external stimuli, such as methyl jasmonate (MJ), a plant signaling molecule. nih.govucla.edumdpi.com Treatment with MJ has been shown to induce the expression of HnODC and HnPMT in Hyoscyamus niger. nih.govucla.edu Similarly, the expression of the h6h gene, which is crucial for the conversion of hyoscyamine to scopolamine, is also upregulated in response to jasmonate elicitation. mdpi.com

Genetic engineering approaches have demonstrated the feasibility of manipulating hyoscyamine production. Overexpression of key genes like ODC and PMT has been shown to increase the flux through the pathway, leading to higher alkaloid yields. nih.govpnas.org For example, the simultaneous overexpression of pmt and h6h in Hyoscyamus niger hairy root cultures resulted in a significant increase in scopolamine production, indicating that both upstream and downstream enzymes are important control points. pnas.org Furthermore, mutagenesis studies targeting PMT and H6H genes have also led to enhanced accumulation of hyoscyamine and scopolamine. plos.org

The cell-specific expression of biosynthetic genes is also under tight genetic control. For example, the promoter of the H6H gene from H. niger drives expression specifically in the pericycle of the roots in scopolamine-producing plants, but this specificity is lost when transferred to a non-producing plant like tobacco, indicating the presence of species-specific regulatory factors. nih.govoup.com This complex regulation at the genetic and molecular level ensures the controlled production of hyoscyamine and other tropane alkaloids in plants.

Evolutionary Aspects of Tropane Alkaloid Biosynthetic Pathways

The biosynthesis of tropane alkaloids (TAs), including hyoscyamine, presents a fascinating case of convergent evolution, where distinct plant lineages have independently developed the capacity to produce structurally similar compounds. pnas.orgpnas.org The primary evidence for this polyphyletic origin comes from comparative studies of the biosynthetic pathways in the Solanaceae family (which produces hyoscyamine) and the Erythroxylaceae family (which produces cocaine). pnas.orgmdpi.com Although both pathways share common precursors like putrescine, the enzymes recruited to catalyze key reactions often belong to entirely different protein families. pnas.orgpnas.org

A pivotal step in the evolution of the hyoscyamine pathway in Solanaceae was the recruitment of an enzyme from primary metabolism for a role in secondary metabolism. mdpi.com Putrescine N-methyltransferase (PMT), the first committed enzyme in the biosynthesis of tropane and nicotine alkaloids, is believed to have evolved from spermidine (B129725) synthase (SPDS), an enzyme involved in the ubiquitous polyamine metabolism. pnas.orgfrontiersin.org This evolutionary leap involved a change in coenzyme and substrate specificity, enabling the methylation of putrescine, which channels the metabolite into the alkaloid pathway. frontiersin.org Comparative genomic analyses suggest that PMT in solanaceous species likely evolved from tandem duplications of the SPDS gene. pnas.org

In contrast, the tropinone-reduction step, which is crucial for forming the tropane ring's core structure, is catalyzed by different enzyme classes in the two families. In Solanaceae species, this reaction is performed by tropinone (B130398) reductases (TRI and TRII), which are members of the short-chain dehydrogenase/reductase (SDR) family. pnas.orgpnas.orgnih.gov However, in Erythroxylum coca, the equivalent reduction is carried out by methylecgonone reductase, an enzyme belonging to the aldo-keto reductase (AKR) family. pnas.org This recruitment of non-homologous enzymes for the same biochemical function provides strong evidence that the TA biosynthetic pathway arose more than once during angiosperm evolution. pnas.org

Further genomic and structural analyses of hyoscyamine-producing Anisodus acutangulus (Solanaceae) and cocaine-producing Erythroxylum novogranatense (Erythroxylaceae) have reinforced the concept of independent evolution. pnas.orgnih.gov These studies revealed different evolutionary origins for several key enzymes, including those responsible for cyclization and the formation of characteristic side chains. pnas.orgnih.gov For instance, the carbomethoxy group found on the tropane ring of cocaine is absent in hyoscyamine, a divergence resulting from a specific methyltransferase that evolved in the Erythroxylaceae lineage. pnas.orgnih.govtechnologynetworks.com This molecular-level evidence demonstrates how different plant families have independently evolved unique enzymatic toolkits to create a similar class of specialized metabolites. pnas.org

Table 1: Comparison of Key Biosynthetic Steps and Enzymes in Solanaceae and Erythroxylaceae

Biosynthetic Step Solanaceae (e.g., Atropa belladonna) Erythroxylaceae (e.g., Erythroxylum coca) Evolutionary Insight
Putrescine Methylation Putrescine N-methyltransferase (PMT) Spermidine synthase/N-methyltransferase (SPMT) PMT evolved from Spermidine Synthase (SPDS) in Solanaceae. pnas.orgfrontiersin.org
Tropinone Reduction Tropinone Reductase I/II (TRI/TRII) - (SDR family) Methylecgonone Reductase (MecgoR) - (AKR family) Independent recruitment of enzymes from different protein families. pnas.orgpnas.org
Tropane Ring Moiety Tropine Ecgonine (with a 2-carbomethoxy group) Divergence in pathway leading to different core structures. pnas.org

| Genetic Regulation | H6H gene expression localized to root pericycle in high-producing species. nih.govoup.com | Biosynthesis localized primarily in young leaves. pnas.org | Different tissue-specific localization of the pathway. pnas.orgnih.gov |

Metabolic Engineering and Synthetic Biology Approaches for Hyoscyamine Production

The industrial production of hyoscyamine and its derivative, scopolamine, has traditionally relied on extraction from plant sources, where yields are often low. frontiersin.orgresearchgate.net This limitation has spurred significant research into metabolic engineering and synthetic biology to enhance the production of these valuable alkaloids. frontiersin.orgnih.gov

Metabolic Engineering in Plants and Hairy Root Cultures

Metabolic engineering efforts in plants focus on modifying the native biosynthetic pathways to increase the flux towards desired products. A primary strategy involves the overexpression of genes encoding key, often rate-limiting, enzymes. pnas.org The enzyme putrescine N-methyltransferase (PMT) catalyzes the first committed step, making its corresponding gene (pmt) a prime target. pnas.orgnih.gov Overexpression of pmt in species like Atropa belladonna has been shown to increase alkaloid content. nih.govnih.gov

Another critical enzyme is tropinone reductase I (TRI), which reduces tropinone to tropine, the direct precursor that condenses with a phenyllactic acid derivative to form littorine, a precursor to hyoscyamine. mdpi.comnih.gov Overexpression of the trI gene in A. belladonna hairy roots led to increased tropine levels. nih.gov

A more advanced approach, termed a "pushing-pulling" strategy, involves the simultaneous overexpression of an upstream enzyme to "push" the metabolic flow and a downstream enzyme to "pull" the intermediates through the pathway. frontiersin.orgpnas.org For instance, co-overexpression of pmt (the upstream "push") and h6h (hyoscyamine 6β-hydroxylase, the downstream "pull" that converts hyoscyamine to scopolamine) in Hyoscyamus niger hairy roots resulted in significantly higher scopolamine production than engineering either gene alone. pnas.org Hairy root cultures, which are genetically transformed roots, are frequently used as a model system and bioreactor for these studies because they are the natural site of tropane alkaloid synthesis and exhibit stable, high-level production. pnas.orgkoreascience.krnih.gov

Table 2: Selected Metabolic Engineering Strategies for Tropane Alkaloid Production

Host Organism Gene(s) Overexpressed Strategy Outcome
Atropa belladonna pmt from Nicotiana tabacum Increase precursor supply Increased nicotine (a related alkaloid) and hyoscyamine levels. nih.govpnas.org
A. belladonna hairy roots trI from Datura stramonium Channeling flux to tropine Increased tropinone reductase activity and tropine levels. nih.gov
Hyoscyamus niger hairy roots pmt and h6h Push-Pull Strategy Significant increase in scopolamine production. pnas.org

Synthetic Biology Approaches

Synthetic biology offers an alternative to plant-based production by reconstructing the entire hyoscyamine biosynthetic pathway in microbial hosts, such as the yeast Saccharomyces cerevisiae. nih.govacs.org This approach involves introducing a suite of genes from various plant species to build a functional metabolic pathway in a fermentable microbe. acs.orgsci-hub.se

To overcome these limitations, researchers have engineered yeast to express plant-derived transporter proteins. nih.govpnas.org For example, the identification and introduction of transporters from Atropa belladonna, such as AbPUP1 and AbLP1, facilitated the movement of intermediates like littorine and hyoscyamine, leading to a more than 100-fold increase in hyoscyamine production, reaching titers of 480 μg/L. nih.govpnas.org In addition to yeast, Nicotiana benthamiana has been used as a plant-based chassis for the de novo synthesis of hyoscyamine and scopolamine by co-expressing 13 tropane alkaloid biosynthesis genes from Anisodus luridus. mdpi.com These synthetic biology platforms not only provide a potential alternative for industrial production but also serve as powerful tools to discover and characterize new biosynthetic enzymes and create novel alkaloid derivatives. technologynetworks.compnas.org

Table 3: Synthetic Biology Platforms for Hyoscyamine Production

Host Organism Key Genes/Enzymes Introduced Product Reported Titer
Saccharomyces cerevisiae 6 genes from Anisodus acutangulus for tropine synthesis. acs.org Tropine 0.13 mg/L acs.org
Saccharomyces cerevisiae Full pathway including transporters (AbPUP1, AbLP1). nih.govpnas.org Hyoscyamine 480 μg/L nih.govpnas.org
Saccharomyces cerevisiae Full pathway including transporters. nih.govpnas.org Scopolamine 172 μg/L nih.govpnas.org

Molecular Pharmacology and Receptor Interaction Mechanisms

Competitive and Non-Selective Muscarinic Acetylcholine (B1216132) Receptor Antagonism

(+)-Hyoscyamine, the levorotatory isomer of atropine (B194438), functions as an antimuscarinic agent by acting as an antagonist at muscarinic acetylcholine receptors. wikipedia.orgdrugbank.com Its mechanism of action involves competitively and non-selectively blocking the effects of the neurotransmitter acetylcholine at parasympathetic neuroeffector junctions. drugbank.comnih.gov This competitive antagonism prevents acetylcholine from binding to its receptors on various effector organs, including smooth muscle, cardiac muscle, and exocrine glands. drugbank.comnih.gov

Hyoscyamine (B1674123) competes with acetylcholine for binding sites on muscarinic receptors located in the salivary, bronchial, and sweat glands, as well as in the eye, heart, and gastrointestinal tract. nih.gov While some reports have described hyoscyamine as a selective antagonist for the muscarinic acetylcholine M2 receptor subtype, contrasting it with the non-selective profile of atropine and scopolamine (B1681570), other, more comprehensive sources state that hyoscyamine potently antagonizes all five muscarinic acetylcholine receptor subtypes. wikipedia.org Pharmacological databases confirm that hyoscyamine acts as a non-selective antagonist across M1, M2, M3, M4, and M5 receptors. drugbank.com In terms of potency, hyoscyamine is reported to possess 98% of the anticholinergic activity of atropine. wikipedia.org

Receptor Subtype Selectivity and Affinity Profiling (e.g., M1, M2, M3, M4, M5)

Antagonism at each muscarinic receptor subtype is associated with distinct physiological responses. For instance, blocking M1, M4, and M5 receptors in the central nervous system can affect cognitive processes. drugbank.com Antagonism of M2 receptors in the sinoatrial and atrioventricular nodes of the heart leads to changes in heart rate and atrial contractility, while M3 receptor antagonism in smooth muscle results in reduced peristalsis and glandular secretions. drugbank.com

While detailed comparative affinity constants (Ki) for hyoscyamine across all five human receptor subtypes are not consistently reported in the literature, its functional antagonism is well-documented. drugbank.com There is some conflicting information, with one source suggesting a high selectivity for the M2 receptor wikipedia.org; however, the consensus in major pharmacological databases points toward non-selective antagonism. drugbank.com

Receptor SubtypeAction of HyoscyaminePrimary Location/Associated Function
M1AntagonistCentral Nervous System, Salivary Glands drugbank.comnih.gov
M2AntagonistHeart (SA/AV nodes), Smooth Muscle drugbank.com
M3AntagonistSmooth Muscle, Glandular Tissue, Eye drugbank.com
M4AntagonistCentral Nervous System drugbank.com
M5AntagonistCentral Nervous System drugbank.com

Interactions with Nicotinic Acetylcholine Receptors

While the primary pharmacological activity of hyoscyamine is centered on muscarinic receptors, evidence suggests some interaction with nicotinic acetylcholine receptors (nAChRs). Generally, classical antimuscarinic agents are considered to have minimal effects at nicotinic sites. wellingtonicu.com However, studies on related compounds indicate that this distinction is not absolute.

Research has shown that atropine, the racemic form of hyoscyamine, can exert mixed coagonist and antagonist effects on rat neuronal nicotinic receptors. uu.nl Furthermore, binding studies have demonstrated that the related belladonna alkaloid scopolamine acts as a competitive ligand at human α4β2 nicotinic acetylcholine receptors. uu.nl Phenthonium, a quaternary ammonium (B1175870) derivative of hyoscyamine, has been identified as an allosteric blocker of certain nicotinic receptor subtypes. nih.gov These findings suggest that while hyoscyamine's affinity for nicotinic receptors is significantly lower than for muscarinic receptors, it is not entirely inert at these sites and may modulate cholinergic transmission through secondary interactions with nAChRs.

Antagonistic Effects on Adrenergic Receptors

Beyond the cholinergic system, some antimuscarinic drugs have been shown to interact with adrenergic receptors. Specifically, a direct but weak antagonistic activity against α1-adrenoceptors has been reported for atropine. nih.gov Given that (+)-hyoscyamine is the active enantiomer of atropine, it is expected to share this characteristic.

In a study comparing several antimuscarinic agents, atropine and the M3-antagonist p-fluoro-hexahydro-sila-difenidol (p-F-HHSiD) demonstrated the ability to relax rabbit portal vein contractions induced by an α1-AR agonist, whereas scopolamine and pirenzepine (B46924) had no such effect. nih.gov Radioligand binding assays confirmed these functional findings, showing that atropine and p-F-HHSiD have a higher affinity for α1-adrenoceptors than scopolamine. nih.gov The affinity of atropine for these receptors, however, remains low. nih.gov Anisodamine (B1666042), a derivative of hyoscyamine, is also described as an α1 adrenergic receptor antagonist. wikipedia.orgmedchemexpress.com

CompoundAffinity for α1-Adrenoceptors (pKi)
Atropine5.33 nih.gov
p-F-HHSiD5.88 nih.gov
Scopolamine3.17 nih.gov
Pirenzepine<2.70 nih.gov

Enzyme Kinetics and Substrate Binding Studies

Hyoscyamine serves as a natural substrate for the enzyme hyoscyamine-6β-hydroxylase (H6H), a key enzyme in the biosynthetic pathway of tropane (B1204802) alkaloids. researchgate.net H6H catalyzes the hydroxylation of hyoscyamine to produce 6β-hydroxyhyoscyamine (also known as anisodamine), which is subsequently epoxidized by the same enzyme to form scopolamine. researchgate.netnih.gov

Kinetic studies of recombinant H6H from various plant sources have been conducted to characterize this enzymatic conversion. The reaction follows Michaelis-Menten kinetics. nih.gov Fluorescence studies have also been employed to investigate the binding of hyoscyamine to the H6H enzyme, revealing that substrate binding induces significant conformational changes in the enzyme's structure. researchgate.net A Stern-Volmer constant of 0.14 M⁻¹ was determined for the interaction between hyoscyamine and H6H from Datura metel. researchgate.net In human metabolism, hyoscyamine is largely excreted unchanged, though a minor portion is hydrolyzed to tropine (B42219) and tropic acid. drugbank.com

Enzyme SourceSubstrateMichaelis Constant (Km)
Datura metel H6HHyoscyamine50 µM researchgate.net
Brugmansia sanguinea H6HHyoscyamine~60 µM nih.gov

Structure Activity Relationships Sar in Tropane Alkaloid Research

Stereoselectivity and Differential Potency of Enantiomers

Stereochemistry is a critical determinant of pharmacological activity in tropane (B1204802) alkaloids. Hyoscyamine (B1674123) naturally exists as two enantiomers, (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine, due to the chiral center at the alpha-carbon of the tropic acid ester side chain. The racemic mixture of these two forms is known as atropine (B194438). nih.gov Research has consistently shown that the biological activity of these enantiomers, particularly at muscarinic acetylcholine (B1216132) receptors, is not equal.

The (S)-(-)-enantiomer is significantly more potent as a muscarinic antagonist than the (R)-(+)-enantiomer. nih.gov Studies have estimated that (S)-(-)-hyoscyamine is between 30 and 300 times more potent than its (R)-(+)-counterpart. nih.gov This marked difference in potency is attributed to the stereospecific nature of the binding pocket on the muscarinic receptor, which preferentially accommodates the spatial arrangement of the (S)-isomer. In vivo studies in mice have utilized this difference to distinguish between specific receptor binding of the active (S)-isomer and the non-specific binding of the less active (R)-isomer. nih.gov

While the (S)-enantiomer is a potent anticholinergic agent, some research has suggested that the (R)-(+)-enantiomer is not entirely inert and may possess different pharmacological properties. For instance, some studies have explored its potential role in blocking the constitutive (agonist-independent) activity of neuronal muscarinic receptors. semanticscholar.org However, at cardiac muscarinic receptors, the (S)-(-) enantiomer remains significantly more potent in all measured activities. semanticscholar.orgnih.gov The inherent instability of the pure (S)-(-)-isomer, which tends to racemize to the more stable atropine, is a key consideration in its use. nih.gov

EnantiomerCommon NameRelative Potency at Muscarinic ReceptorsPrimary Activity
(S)-(-)-HyoscyamineLevohyoscyamineHigh (30-300x more potent than R-isomer) nih.govCompetitive Muscarinic Antagonist semanticscholar.org
(R)-(+)-HyoscyamineDextrohyoscyamineLow nih.govLargely inactive as a muscarinic antagonist; studied for other potential effects nih.govsemanticscholar.org
(±)-HyoscyamineAtropineIntermediate (activity primarily due to the S-isomer content)Competitive Muscarinic Antagonist nih.gov
Table 1. Differential Potency and Activity of Hyoscyamine Enantiomers.

Impact of Structural Modifications on Receptor Binding and Antagonism

Modifications to the core tropane structure have been extensively explored to create derivatives with altered affinity, selectivity, and duration of action. These modifications typically target three main areas: the nitrogen atom of the bicyclic ring, the ester linkage at the C-3 position, and the tropane ring itself.

Modifications at the Nitrogen Atom: The tertiary amine in the tropane ring is crucial for binding to the muscarinic receptor. Conversion of this amine to a quaternary ammonium (B1175870) salt, for example by adding a second methyl group to form N-methylhyoscyamine, can alter the compound's properties. Quaternization generally reduces the ability of the molecule to cross the blood-brain barrier, thereby limiting central nervous system effects while retaining peripheral activity. This strategy has been used to develop peripherally selective muscarinic antagonists.

Modifications of the Ester Side Chain: The nature of the acidic moiety esterified at the C-3 position is a key determinant of antagonist potency. The tropic acid portion of hyoscyamine, with its aromatic ring and hydroxyl group, is critical for high-affinity binding. Replacing the tropic acid residue with other aromatic or aliphatic acids can drastically change the pharmacological profile. For example, optimizing the side chain structure has led to the identification of potent and selective M3 muscarinic receptor antagonists. nih.gov

Modifications of the Tropane Ring: Alterations to the bicyclic tropane skeleton itself can yield compounds with novel activities. The introduction of an epoxide ring at the 6,7-position of hyoscyamine results in the compound scopolamine (B1681570), which has more pronounced central nervous system effects. nih.gov Other modifications, such as substitutions at the C-2 position, have been investigated to create ligands for other targets, including the serotonin (B10506) transporter. nih.gov

Structural ModificationExample CompoundImpact on Receptor Binding/Antagonism
Quaternization of NitrogenN-MethylhyoscyamineRetains peripheral antagonist activity but has reduced CNS penetration.
Epoxidation of Tropane RingScopolamineEnhances central nervous system effects compared to hyoscyamine. nih.gov
Alteration of Ester Side ChainVarious Synthetic DerivativesCan significantly alter potency and selectivity for muscarinic receptor subtypes (M1-M5). nih.gov
Removal of Ester GroupTropine (B42219)Lacks significant muscarinic antagonist activity, highlighting the importance of the ester side chain.
Table 2. Effects of Structural Modifications on Tropane Alkaloid Activity.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone in the analysis of (+)-hyoscyamine hydrobromide, offering versatile approaches for its separation and quantification.

Enantioselective Separation and Quantification

The separation of hyoscyamine's enantiomers, (-)-hyoscyamine (the biologically active form) and (+)-hyoscyamine, is critical due to their differing pharmacological activities. Chiral HPLC methods have been developed to achieve this separation. A notable method utilizes a polysaccharide-based stationary phase, such as a Chiralpak® AY-3 column, to resolve the enantiomers. nih.gov Optimal separation can be achieved using a mobile phase consisting of ethanol (B145695) with a small percentage of an amine modifier, like 0.05% diethylamine. nih.gov This approach has demonstrated a chiral resolution (Rs) of 1.59 within a rapid analysis time of 6.5 minutes. nih.gov

For quantification, HPLC coupled with tandem mass spectrometry (MS/MS) provides excellent sensitivity and specificity. This combination allows for the determination of enantiomeric ratios even at very low concentrations. Validated methods have shown low limits of quantification, for instance, 0.092 µg/L for (+)-hyoscyamine, with good linearity (R² > 0.99) and recovery rates between 94% and 99%. nih.gov Another approach involves the use of an HPLC system with a circular dichroism (CD) detector, which can determine the enantiomeric ratio without the need for complete chiral separation. researchgate.net

Table 1: Chiral HPLC Method for Hyoscyamine (B1674123) Enantiomers nih.gov
ParameterCondition
Stationary PhaseChiralpak® AY-3 polysaccharide-based column
Mobile PhaseEthanol with 0.05% diethylamine
Resolution (Rs)1.59
Analysis Time6.5 minutes
Limit of Quantification ((+)-hyoscyamine)0.092 µg/L
Linearity (R²)> 0.99
Recovery94–99%

Simultaneous Analysis of Related Tropane (B1204802) Alkaloids

In many natural and pharmaceutical samples, (+)-hyoscyamine hydrobromide coexists with other structurally similar tropane alkaloids. HPLC methods have been developed for their simultaneous determination. For instance, micellar electrokinetic chromatography, a modified HPLC technique, has been successfully employed to concurrently analyze hyoscyamine, scopolamine (B1681570), and littorine (B1216117) in plant extracts. nih.gov

Reversed-phase HPLC (RP-HPLC) is also widely used for this purpose. A typical RP-HPLC system for the simultaneous analysis of atropine (B194438) (the racemic mixture of hyoscyamine) and scopolamine in various parts of Hyoscyamus arachnoideus plants utilizes a C18 column with a UV-PDA detector. mdpi.com The linearity of such methods is crucial for accurate quantification, with ranges established, for example, from 4 to 400 µg/ml for atropine. mdpi.com

Stability-Indicating Chromatographic Methods

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient without interference from degradation products. For hyoscyamine and its derivatives, forced degradation studies are performed under various stress conditions as mandated by ICH guidelines, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netgrafiati.com

An RP-HPLC method for a related compound, hyoscine N-butyl bromide, demonstrated significant degradation under basic hydrolytic conditions and moderate degradation under oxidative stress, while remaining stable under photolytic conditions. researchgate.netgrafiati.com The chromatographic separation of the intact drug from its degradation products is typically achieved on a C18 column with a mobile phase such as a water and methanol (B129727) mixture, with pH adjustment using an acid like trifluoroacetic acid. researchgate.net The appearance of new peaks in the chromatogram under stress conditions indicates the formation of degradation products, and the method's ability to resolve these peaks from the main compound peak is a key aspect of its stability-indicating capability. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and ultra-sensitive detection of (+)-hyoscyamine hydrobromide.

LC-MS/MS and UPLC-ESI-MS/MS for Ultrasensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of hyoscyamine in complex matrices such as biological fluids. A sensitive and specific LC/MS/MS method for the determination of L-hyoscyamine in human plasma has been validated with a linearity range of 20-500 pg/ml using just 1.0 ml of plasma. medscape.com This method utilizes multiple reaction monitoring (MRM) mode for precise quantification. medscape.com

Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) further enhances the speed and resolution of analysis. Such methods have been developed for the determination of related compounds like N-butylscopolamine in human plasma, achieving a lower limit of quantification (LLOQ) of 0.03 ng/ml. nih.gov These ultrasensitive methods are invaluable for pharmacokinetic studies and for detecting trace amounts of the compound. For instance, a simple LC/MS/MS method for hyoscyamine and scopolamine in human serum and urine reported detection limits as low as 0.02 ng/mL.

Table 2: Ultrasensitive Detection of Hyoscyamine and Related Compounds
TechniqueAnalyteMatrixLinearity/LLOQReference
LC/MS/MSL-hyoscyamineHuman Plasma20-500 pg/ml medscape.com
UPLC-ESI-MS/MSN-butylscopolamineHuman Plasma0.03 ng/ml (LLOQ) nih.gov
LC/MS/MSHyoscyamineHuman Serum/Urine0.02 ng/mL (Detection Limit)

Electrospray Ionization-Time of Flight/Ion Trap-Mass Spectrometry

The combination of electrospray ionization (ESI) with high-resolution mass analyzers like time-of-flight (TOF) and ion trap (IT) provides detailed structural information about (+)-hyoscyamine hydrobromide and related alkaloids. A study utilizing capillary electrophoresis (CE) coupled with ESI-TOF-MS successfully identified several tropane alkaloids, including hyoscyamine, in Atropa belladonna leaf extract. nih.gov The high mass accuracy and true isotopic pattern provided by the TOF analyzer were instrumental in the identification of these compounds. nih.gov

Furthermore, CE-ESI-IT-MS has been used to differentiate between isomers, such as hyoscyamine and the putative presence of littorine. nih.gov Ion trap mass spectrometers allow for fragmentation studies (MSn), which can elucidate the structure of the molecule and its fragments. The fragmentation patterns of tropane alkaloids are often characterized by specific neutral losses and the formation of diagnostic ions that help in their unambiguous identification.

Spectroscopic Characterization (NMR, IR, UV, CD)

Spectroscopic methods provide detailed information about the molecular structure and properties of (+)-Hyoscyamine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structural integrity of the hyoscyamine molecule. The spectrum reveals characteristic signals corresponding to the protons in the tropane ring, the phenyl group, and the propanoyl side chain. While specific chemical shifts can vary slightly depending on the solvent and instrument, typical assignments for the closely related hyoscyamine hydrochloride in CDCl₃ provide a reference for the expected proton environments. chemicalbook.com

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Hyoscyamine Moiety

Proton Assignment Approximate Chemical Shift (ppm)
Aromatic Protons 7.27 - 7.34
CH-O (ester) 5.13
CH-OH 4.19
CH₂-OH 3.85

Note: Data is illustrative and based on the hyoscyamine hydrochloride salt structure. chemicalbook.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of hyoscyamine hydrobromide displays characteristic absorption bands that confirm its key structural features. nih.gov These include a broad band indicating the hydroxyl (-OH) group stretching, a sharp peak for the ester carbonyl (C=O) group, and signals corresponding to C-O stretching and the aromatic ring. nih.gov

Ultraviolet (UV) Spectroscopy UV spectroscopy of (+)-Hyoscyamine hydrobromide in methanol shows characteristic absorption maxima related to the electronic transitions within the phenyl group of the tropic acid moiety. The typical UV spectrum exhibits multiple peaks at approximately 252 nm, 258 nm, and 264 nm. nih.gov

Circular Dichroism (CD) Spectroscopy Circular dichroism is an essential technique for stereoisomer analysis, leveraging the differential absorption of left- and right-circularly polarized light by chiral molecules. CD spectroscopy is particularly valuable for determining the enantiomeric purity of hyoscyamine. nih.gov The technique can be coupled with High-Performance Liquid Chromatography (HPLC) to create a powerful HPLC-CD system. This setup allows for the quantification of the enantiomeric excess (EE%) of (+)-hyoscyamine in the presence of its levorotatory isomer, (-)-hyoscyamine, without requiring complete chiral separation. nih.gov The analysis time for determining enantiomeric purity can be significantly shortened using a reversed-phase HPLC-CD method with a g-factor calibration curve. nih.gov

Electrochemical and Electrophoretic Techniques

Advanced separation and detection methods offer high sensitivity and selectivity for the analysis of (+)-Hyoscyamine hydrobromide.

Electrochemical Techniques Electrochemical methods, such as voltammetry, provide a basis for the sensitive determination of tropane alkaloids. researchgate.net Research into novel electrochemical sensors has demonstrated high performance for detecting hyoscyamine enantiomers. researchgate.net For instance, a sensor constructed with molecularly imprinted polymers (MIP) can exhibit strong chiral recognition, allowing for the differentiation of D-hyoscyamine ((+)-hyoscyamine) and L-hyoscyamine ((-)-hyoscyamine). researchgate.net Such methods can achieve very low limits of detection, with reported values in the nanomolar range for L-hyoscyamine, indicating the potential for similar sensitivity for the (+)-enantiomer. researchgate.net

Electrophoretic Techniques Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of chiral compounds like hyoscyamine. nih.govresearchgate.net Chiral capillary electrophoresis, utilizing chiral selectors such as sulfated beta-cyclodextrin, enables the baseline separation of the enantiomers (+)-hyoscyamine and (-)-hyoscyamine. nih.govresearchgate.net This method offers distinct advantages over traditional polarimetry, including the requirement for smaller sample volumes and a lower limit of detection for the unwanted enantiomer. nih.govresearchgate.net Furthermore, CE can simultaneously separate the enantiomers from common impurities like tropic acid. nih.govresearchgate.net

Method Validation for Research Applications (Selectivity, Linearity, Precision, Accuracy, Robustness, LOD, LOQ)

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its fitness for purpose. This involves evaluating several key parameters as outlined by international guidelines. gavinpublishers.comelementlabsolutions.comresearchgate.net

Selectivity/Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components, without interference. gavinpublishers.comelementlabsolutions.com For example, a validated LC/MS/MS method demonstrates selectivity by achieving baseline separation of hyoscyamine from the internal standard and any endogenous plasma components. nih.gov

Linearity : Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range. gavinpublishers.com Validated methods for hyoscyamine have shown good linearity over concentration ranges such as 20-500 pg/mL and 20.0-400 pg/mL. nih.govnih.gov

Precision : Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD%). elementlabsolutions.comresearchgate.net It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For hyoscyamine, validated methods report precision with RSD values between 1.2% and 6.3%. nih.govnih.gov

Accuracy : Accuracy reflects the closeness of the measured value to a true or accepted reference value and is often expressed as the percent relative error (%RE). elementlabsolutions.comnih.gov Studies on hyoscyamine analysis have reported accuracy values ranging from -4.5% to +5.1% RE. nih.govnih.gov

Robustness : This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Variations may include changes in mobile phase composition, pH, or flow rate. researchgate.net

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Different analytical techniques yield varying LOD and LOQ values. For instance, a capillary GC-MS method determined an LOD of 3.125 µg/mL and an LOQ of 6.25 µg/mL for hyoscyamine. researchgate.net Highly sensitive LC-MS/MS methods can achieve much lower limits, often in the pg/mL range. nih.govnih.gov

Interactive Table 2: Summary of Validation Parameters from Published Hyoscyamine Analytical Methods

Parameter Method Value/Range Reference
Linearity Range LC/MS/MS 20-500 pg/mL nih.gov
LC-MS/MS 20.0-400 pg/mL nih.gov
Precision (RSD%) LC/MS/MS 1.2% to 5.0% (between-run) nih.gov
LC/MS/MS 1.9% to 3.4% (within-run) nih.gov
LC-MS/MS within 6.3% nih.gov
Accuracy (%RE) LC/MS/MS -4.5% to +2.5% (calibration standards) nih.gov
LC/MS/MS -3.3% to +5.1% (quality controls) nih.gov
LC-MS/MS -2.7% to 4.5% nih.gov
LOD Capillary GC-MS 3.125 µg/mL researchgate.net

| LOQ | Capillary GC-MS | 6.25 µg/mL | researchgate.net |

Preclinical Mechanistic Pharmacology and Comparative Studies

In Vitro Pharmacological Models for Receptor Function

The investigation of (+)-hyoscyamine hydrobromide's receptor function relies on a variety of established in vitro models that permit detailed characterization of its pharmacological activity. These models are crucial for elucidating the molecular interactions between the compound and its target receptors.

Standard models include cultured cell lines, such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells. selleckchem.com These cells are frequently utilized because they can be genetically engineered to express specific receptor subtypes (e.g., individual muscarinic M1-M5 or serotonergic 5-HT3 receptors). This allows for the precise study of the drug's affinity and functional effects on a single receptor type in a controlled environment, free from the complexity of native tissues. selleckchem.combohrium.com

Another key model is the Xenopus oocyte expression system. bohrium.com Oocytes from the African clawed frog, Xenopus laevis, can be injected with mRNA encoding for specific receptor proteins. The oocytes then translate this mRNA and express functional receptors on their cell membrane. Electrophysiological techniques, such as two-electrode voltage clamp, are used to measure the ion currents generated upon receptor activation by an agonist. The inhibitory effect of an antagonist like hyoscyamine (B1674123) can then be quantified by observing the reduction in the agonist-induced current. This system is particularly valuable for studying ligand-gated ion channels like the 5-HT3 receptor. bohrium.com

These cellular models provide a robust platform for determining key pharmacological parameters, including binding affinity (Ki), inhibitory potency (IC50 or pA2), and the nature of the antagonism (e.g., competitive, non-competitive). selleckchem.combohrium.com

Comparative Receptor Binding and Functional Assays with Analogues (e.g., Atropine (B194438), Scopolamine)

Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine. nih.govwikipedia.org Its pharmacological activity is often compared to its close structural analogues, atropine (a racemic mixture of d- and l-hyoscyamine) and scopolamine (B1681570), to understand the subtleties in their mechanisms of action.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Hyoscyamine and its analogues are well-established competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in the parasympathetic nervous system. nih.govnih.gov While generally non-selective, some studies suggest nuances in their binding profiles. Atropine demonstrates high affinity for M1, M2, and M3 subtypes, with a somewhat lower affinity for M4 and M5. mdpi.com Some reports have described hyoscyamine as a more selective antagonist for the M2 receptor subtype, though other sources maintain it is a potent antagonist at all five muscarinic subtypes. wikipedia.org The S-(-)-isomer of hyoscyamine is considered significantly more potent than the R-(+)-isomer, with estimates ranging from 30 to 300 times greater potency. nih.gov

Radioligand binding assays are commonly used to determine the affinity of these compounds for different receptor subtypes. These assays measure the ability of the unlabeled drug (e.g., hyoscyamine) to displace a radiolabeled ligand from the receptor. The resulting data are used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Interactive Table 1: Comparative Binding Affinities of Hyoscyamine Analogues at Muscarinic Receptors This table summarizes the reported binding affinities (pKi values) for R-(+)-hyoscyamine across human muscarinic receptor subtypes expressed in vitro. A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKi Value
R-(+)-Hyoscyaminem18.67
R-(+)-Hyoscyaminem28.51
R-(+)-Hyoscyaminem37.46
R-(+)-Hyoscyaminem48.56
R-(+)-Hyoscyaminem58.53
Data sourced from Selleck Chemicals. selleckchem.com

Other Receptors: Beyond their primary action on mAChRs, tropane alkaloids also interact with other receptor systems, albeit typically with lower affinity. Studies have shown that hyoscyamine, atropine, and scopolamine can bind to nicotinic acetylcholine receptors (nAChRs), though with much lower affinity than for mAChRs. semanticscholar.org Furthermore, research has demonstrated that atropine and scopolamine act as competitive antagonists at serotonin (B10506) 5-HT3 receptors, a type of ligand-gated ion channel. bohrium.comnih.gov This "off-target" activity is important to consider in preclinical models, as high concentrations of these drugs could produce effects not mediated by muscarinic blockade. bohrium.com

Interactive Table 2: Comparative Inhibitory Potency of Tropane Alkaloids at 5-HT3 Receptors This table displays the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of atropine and scopolamine at 5-HT3 receptors, demonstrating their activity at this non-muscarinic target.

CompoundAssay MethodCell TypePotency (µM)
AtropineElectrophysiology (IC50)Xenopus oocytes1.74
AtropineRadioligand Binding (Ki)HEK293 cells7.94
ScopolamineElectrophysiology (IC50)Xenopus oocytes2.09
ScopolamineRadioligand Binding (Ki)HEK293 cells6.76
Data sourced from Lummis et al. (2016). bohrium.comnih.gov

Biochemical Investigations in Cellular and Tissue Models

Biochemical studies in cellular and tissue models have further detailed the downstream consequences of hyoscyamine's receptor blockade. These investigations move beyond simple receptor binding to examine the functional impact on intracellular signaling pathways and tissue-level physiological responses.

In cellular models like CHO cells, hyoscyamine has been shown to prevent the agonist-induced stimulation of cyclic AMP (cAMP) production, with an EC50 of 7.8 nM. selleckchem.com This demonstrates its ability to block the signaling cascade coupled to certain mAChR subtypes. Additionally, L-hyoscyamine has been observed to significantly increase the turnover number of GTPase activity, a key step in the G-protein signaling cycle. selleckchem.com

Ex vivo studies using isolated tissue preparations are critical for understanding the compound's effects in a more physiologically relevant context. For instance, studies on human colon samples have demonstrated that hyoscine butylbromide (a derivative of scopolamine) and atropine concentration-dependently reduce contractions induced by the muscarinic agonist carbachol and by electrical field stimulation (EFS). nih.gov These effects are primarily attributed to the blockade of M3 receptors on smooth muscle cells. nih.gov Such tissue models confirm that the receptor antagonism observed in cell lines translates to the inhibition of smooth muscle contractility, which is the basis of its antispasmodic effect. nih.govnih.gov

Similar investigations have been performed on other smooth muscle tissues, including the bladder and airways, confirming the role of muscarinic receptor blockade in mediating the effects of hyoscyamine and related compounds. nih.govnih.gov The compound's action on exocrine glands, such as salivary glands, has also been characterized in tissue models, linking its receptor antagonism to the inhibition of secretions. nih.gov

Mechanistic Studies in Animal Models (e.g., receptor blockade, enzyme activity)

Mechanistic studies in animal models provide crucial evidence for how the in vitro and ex vivo findings translate to a whole-organism level. These studies confirm receptor blockade in vivo and explore the resulting physiological and behavioral changes.

The primary mechanism of hyoscyamine in animal models is the competitive antagonism of mAChRs in the peripheral and central nervous systems. nih.gov This blockade of the parasympathetic nervous system leads to a range of observable effects. For example, L-hyoscyamine administered to conscious rats was shown to prolong the migrating myoelectric complex (MMC) cycle length in the small intestine from 17.6 minutes to 29.0 minutes, demonstrating its potent inhibitory effect on gastrointestinal motility in vivo. selleckchem.com This antispasmodic action is a direct consequence of blocking M3 receptors on the smooth muscle of the gut wall. mdpi.com

In the central nervous system, blocking muscarinic receptors can lead to cognitive and memory deficits. Animal studies using models like the Morris water maze have been employed to evaluate the hippocampal effects of hyoscyamine, showing that it can impair spatial learning and memory. semanticscholar.org

Studies also investigate the enzymes involved in the biosynthesis of hyoscyamine, which can be targets for metabolic engineering. The biosynthetic pathway involves several key enzymes, including tropinone (B130398) reductase I (TRI) and hyoscyamine 6β-hydroxylase (H6H), a cytochrome P450 enzyme. wikipedia.orgnih.gov Research in plant cell cultures has shown that modulating the expression of these enzymes can alter the production of hyoscyamine and its downstream product, scopolamine. acs.org While these are not studies of hyoscyamine's pharmacological action, they are critical mechanistic investigations into the compound's biological origins and production.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the interactions between (+)-hyoscyamine and its biological targets, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs). The process involves placing the three-dimensional structure of (+)-hyoscyamine into the binding site of the receptor and calculating the binding affinity, typically expressed as a binding energy score.

While the primary targets of hyoscyamine (B1674123) are mAChRs, its binding potential with other proteins has also been explored. For instance, in a study investigating the interaction of hyoscyamine with various protein targets of SARS-CoV-2, molecular docking simulations were performed to predict binding affinities. researchgate.netresearchgate.net The results indicated that hyoscyamine could interact with several viral proteins, with varying binding energies. researchgate.netresearchgate.net These simulations identify key amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the ligand, stabilizing the complex. researchgate.netresearchgate.net

The binding of ligands to muscarinic receptors is known to involve a conserved aspartate residue in the third transmembrane domain, which forms an ionic interaction with the positively charged nitrogen atom of the ligand. mdpi.com Computational studies on M3 muscarinic acetylcholine receptor have utilized homology modeling and molecular dynamics simulations to refine the structure of the receptor and its binding site for antagonists like N-methylscopolamine, a derivative of hyoscyamine. nih.gov Such simulations provide a detailed picture of the ligand-receptor interactions that are fundamental to the pharmacological effect of tropane (B1204802) alkaloids. nih.gov

Table 1: Predicted Binding Energies of Hyoscyamine with SARS-CoV-2 Protein Targets

Target Protein Binding Energy (kcal/mol) Interacting Residues
Spike Glycoprotein (post-fusion) -8.14 Not specified
Spike Glycoprotein (open state) -6.0 Not specified
Spike Glycoprotein (closed state) -5.7 Not specified
Replicase Polyprotein 1ab -6.1 Not specified
Replicase Polyprotein 1a -6.0 Trp218, Asn221, Leu271
Protein 3a -6.1 Not specified
Non-structural Protein 10 -6.1 Ile55, Cys74, Tyr76, His83, Asp91, Leu112, Thr115, Val116
Non-structural Protein 8 -5.9 Not specified
Receptor Binding Domain of Membrane Protein -5.4 Not specified
Non-structural Protein 12 -5.4 Not specified
Non-structural Protein 7 -5.3 Not specified
Non-structural Protein 6 -5.2 Asp6, Phe7, Leu15, Leu40, Ile60
Protein 7a -4.4 Not specified
Protein 9b -4.4 Not specified
Small Envelope Protein -2.2 Lys63, Asn64
Membrane Protein -0.7 Not specified

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like (+)-hyoscyamine, MD simulations provide valuable insights into its conformational landscape, revealing the different shapes the molecule can adopt in solution and when interacting with a receptor. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system at an atomic level. researchgate.netmdpi.com

The conformational flexibility of the tropane ring system is a key determinant of its biological activity. mdpi.com Studies on related tropane alkaloids have employed techniques such as 13C Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy combined with ab initio calculations to investigate the conformational dynamics associated with nitrogen inversion and C-N bond rotation. nih.gov These studies help to determine the energy barriers between different conformers and their relative populations at physiological temperatures. nih.gov

In the context of ligand-receptor interactions, MD simulations can be used to refine the docked poses obtained from molecular docking studies and to assess the stability of the ligand-receptor complex over time. nih.gov By simulating the complex in a realistic environment, such as a lipid bilayer and aqueous solution, researchers can observe how the ligand and receptor adapt to each other's presence, providing a more accurate representation of the binding event. nih.gov These simulations can also reveal the role of solvent molecules in mediating ligand-receptor interactions. mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. researchgate.netaps.org These methods provide a detailed understanding of a molecule's geometry, energy, and reactivity at the subatomic level. researchgate.netaps.org For (+)-hyoscyamine, quantum chemical calculations can elucidate its electronic properties, which are crucial for its interactions with biological targets.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.govnih.gov In a study of L-hyoscyamine, DFT calculations were performed using the APF-D method with a 6-311++G(d,p) basis set to optimize the molecular geometry and analyze its electronic and reactivity properties. nih.gov Such calculations can determine various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of electrostatic potential. nih.govnih.gov

The analysis of the molecular electrostatic potential (MESP) map of L-hyoscyamine reveals regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attacks, respectively. nih.gov For instance, the negative potential is localized around the carbonyl group, identifying it as a favorable hydrogen bond acceptor site, while positive potentials are associated with hydroxyl groups, indicating favorable hydrogen bond donor sites. nih.gov These findings are essential for understanding the non-covalent interactions that govern the binding of hyoscyamine to its receptor. nih.gov

Table 2: Quantum Chemical Calculation Parameters for L-Hyoscyamine

Parameter Specification
Computational Method Density Functional Theory (DFT)
Functional APF-D
Basis Set 6-311++G(d,p)
Software Gaussian 09W
Properties Calculated Optimized geometry, electronic properties, reactivity descriptors

Computer-Assisted Drug Design Principles for Tropane Alkaloid Analogues

Computer-assisted drug design (CADD) encompasses a range of computational methods used to discover, design, and optimize new drug candidates. enamine.netmdpi.com In the context of tropane alkaloids, CADD plays a vital role in the development of new analogues with improved pharmacological profiles, such as enhanced selectivity for specific receptor subtypes or reduced side effects. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are a cornerstone of CADD, aiming to establish a correlation between the chemical structure of a molecule and its biological activity. nih.gov For tropane alkaloids, SAR studies have revealed key structural features necessary for high-affinity binding to muscarinic receptors. nih.gov These include the presence of a cationic center (the protonated nitrogen atom), a hydrogen bond acceptor group (the ester carbonyl), and a bulky hydrophobic group. nih.gov

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are employed to quantify the SAR and to develop predictive models for the biological activity of new compounds. nih.gov QSAR models use statistical methods to correlate molecular descriptors (e.g., physicochemical properties, structural features) with biological activity. nih.gov Pharmacophore models, on the other hand, define the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive ionizable groups) required for a molecule to interact with a specific receptor. nih.gov These models serve as templates for virtual screening of compound libraries to identify new potential ligands or for the de novo design of novel molecules with desired pharmacological properties. enamine.netmdpi.com The development of novel tropane derivatives as potent M3 mAChR antagonists has been guided by optimizing the SAR around the tropane scaffold. nih.gov

Advanced Synthetic Approaches and Chemical Modifications for Research

Stereoselective Synthesis of Tropane (B1204802) Alkaloid Isomers

The biological activity of tropane alkaloids is highly dependent on their stereochemistry. For instance, the levorotatory isomer, (-)-hyoscyamine, is significantly more potent than its dextrorotatory counterpart, (+)-hyoscyamine. nih.gov Consequently, stereoselective synthesis is of paramount importance in obtaining pure, biologically active isomers for research and therapeutic applications.

A key challenge in the total synthesis of hyoscyamine (B1674123) lies in the stereocontrolled formation of the tropane core and the introduction of the tropic acid moiety with the correct stereochemistry. Nature achieves this with remarkable precision through enzymatic pathways. In the biosynthesis of hyoscyamine, the tropane ring is formed from L-ornithine, and the tropic acid portion is derived from phenylalanine. wikipedia.org The esterification of tropine (B42219) with (S)-tropic acid is an essential step. wikipedia.org

Chemical synthesis often relies on strategies that can control the stereochemistry at the C-3 position of the tropane ring. Asymmetric synthesis of tropinone (B130398), a key precursor, has been achieved using methods like intramolecular Mannich cyclization reactions. nih.gov These reactions can be designed to favor the formation of a specific stereoisomer.

Another critical aspect is the synthesis of the chiral tropic acid. While racemic tropic acid can be synthesized through various methods, obtaining the pure enantiomers often requires resolution techniques. chempedia.info One notable method for obtaining (+)-hyoscyamine involves the enzymatic resolution of a racemic mixture of hyoscyamine. Specific enzymes, such as hyoscyamine acylhydrolase found in rabbit liver homogenates, can selectively hydrolyze (-)-hyoscyamine to tropine and (-)-tropic acid, leaving the desired (+)-hyoscyamine unreacted. nih.gov This enzymatic approach provides a highly efficient method for isolating the dextrorotatory isomer in a pure form.

MethodDescriptionKey Intermediates/ReagentsStereochemical Control
Biosynthesis Enzymatic pathway in plants of the Solanaceae family.L-ornithine, Phenylalanine, Tropinone, (S)-Tropic acidHigh stereoselectivity
Asymmetric Chemical Synthesis Intramolecular Mannich cyclization and other asymmetric reactions to form the tropane core.Chiral auxiliaries, catalystsControl over the stereochemistry of the tropane ring
Enzymatic Resolution Selective enzymatic hydrolysis of one enantiomer from a racemic mixture.Racemic hyoscyamine, Hyoscyamine acylhydrolaseSeparation of (+)- and (-)-hyoscyamine

Preparation of Quaternary Ammonium (B1175870) Salts and Other Derivatives

Modification of the tertiary amine in the tropane ring of hyoscyamine offers a route to synthesize a variety of derivatives with potentially altered pharmacological properties. A common modification is the formation of quaternary ammonium salts. This is typically achieved through the Menschutkin reaction, which involves the reaction of the tertiary amine with an alkyl halide. quora.comnih.gov

The general reaction for the quaternization of hyoscyamine can be represented as:

Hyoscyamine (tertiary amine) + R-X (alkyl halide) → N-alkylhyoscyaminium halide (quaternary ammonium salt)

The choice of the alkyl halide (R-X) allows for the introduction of various alkyl groups (R) onto the nitrogen atom, leading to a library of quaternary ammonium salts with different steric and electronic properties. The halide (X) is typically iodide, bromide, or chloride. The synthesis is often carried out by heating the reactants in a suitable solvent. mdpi.comresearchgate.net

Beyond simple alkyl halides, a range of other electrophilic reagents can be used to derivatize the nitrogen atom, leading to a diverse set of hyoscyamine derivatives for structure-activity relationship (SAR) studies.

Derivative TypeSynthetic MethodReagents
N-Alkyl Quaternary Ammonium Salts Menschutkin ReactionAlkyl halides (e.g., methyl iodide, ethyl bromide)
N-Aryl Quaternary Ammonium Salts Nucleophilic Aromatic SubstitutionActivated aryl halides
N-Oxides OxidationOxidizing agents (e.g., hydrogen peroxide, m-CPBA)

Design and Synthesis of Novel Molecular Hybrids

Molecular hybridization is a contemporary strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target biological activity. nih.govmdpi.com This approach can lead to compounds with improved efficacy, reduced side effects, or novel mechanisms of action.

For instance, a hybrid molecule could be designed by linking hyoscyamine to another compound with a distinct pharmacological profile, such as an anti-inflammatory, analgesic, or antimicrobial agent. The synthesis of such hybrids would typically involve functionalizing either hyoscyamine or the partner molecule to introduce a reactive group suitable for a coupling reaction. Common coupling strategies in the synthesis of molecular hybrids include esterification, amidation, and click chemistry. rsc.orgrsc.org

Conceptual Design of a Hyoscyamine Hybrid:

Pharmacophore 1: Hyoscyamine (for its anticholinergic properties)

Linker: A biocompatible and stable linker (e.g., an ester or amide bond)

Pharmacophore 2: A non-steroidal anti-inflammatory drug (NSAID) (for its anti-inflammatory and analgesic effects)

The resulting hybrid molecule could potentially exhibit both anticholinergic and anti-inflammatory/analgesic properties, which might be beneficial in treating certain complex conditions. The synthesis would involve a condensation reaction between a carboxylic acid derivative of the NSAID and the hydroxyl group of hyoscyamine, or vice versa.

Research on Hyoscyamine Analogues and Derivatives

Structure-Driven Design of Analogues for Mechanistic Probing

The design of hyoscyamine (B1674123) analogues is deeply rooted in understanding the relationship between the molecule's structure and its biological activity. nih.gov The pharmacological action of tropane (B1204802) alkaloids is known to be stereoselective. researchgate.net This is exemplified by the difference in potency between the isomers of hyoscyamine, where the S-(–)-isomer is estimated to be significantly more potent than the R-(+)-isomer due to a higher affinity for muscarinic receptors. researchgate.net

Rational, structure-based design allows researchers to create analogues that can probe the interactions between the ligand and its receptor. nih.gov By systematically altering parts of the hyoscyamine molecule—such as the tropane skeleton, the ester linkage, or the tropic acid portion—and observing the resulting changes in biological activity, researchers can elucidate the key structural features required for its mechanism of action. nih.gov For instance, studies on the biosynthesis of tropane alkaloids in transformed root cultures of Datura stramonium contribute to understanding how these complex molecules are assembled, providing further insights for synthetic modification. nih.gov The orientation of substituents on the tropane core, particularly at the C3 position, has been shown to play a role in the biological effects of these alkaloids. nih.gov

Exploration of Derivatives with Modified Receptor Selectivity

A primary goal in modifying hyoscyamine is to develop derivatives with improved selectivity for specific receptor subtypes, which can lead to more targeted therapeutic effects. medlineplus.gov Hyoscyamine and its close relative scopolamine (B1681570) are known to act as competitive, non-selective antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netnih.gov However, research has shown that even small structural changes can significantly alter receptor affinity and selectivity.

Studies have analyzed the affinity of various tropane alkaloids for both nicotinic and muscarinic acetylcholine receptors. nih.gov While tropane alkaloids, including cocaine, bind to nicotinic receptors, they do so with much lower affinities than to muscarinic receptors. nih.gov Within the muscarinic receptor family, subtle differences in the structure of hyoscyamine derivatives can influence their binding profiles. For example, experiments comparing the affinities of hyoscyamine isomers for muscarinic receptors in guinea-pig atria and ileum did not show a significant difference, which is consistent with the low selectivity reported for its racemic form, atropine (B194438). wikipedia.org In contrast, certain derivatives like (-)-S-Hyoscine methiodide showed a greater affinity for muscarinic receptors in the ileum than in the atria. wikipedia.org

Furthermore, synthetic efforts have produced tropane derivatives with high affinity for other targets, such as the dopamine transporter (DAT). wikipedia.org A series of 2β-alkynyl and 2β-(1,2,3-triazol)substituted 3β-(substituted phenyl)tropanes were synthesized and evaluated, with all tested compounds showing nanomolar or subnanomolar affinity for DAT. wikipedia.org This demonstrates the versatility of the tropane scaffold in designing ligands with selectivity for a range of different receptors.

Table 1: Receptor and Transporter Binding Affinities of Selected Tropane Alkaloids and Derivatives
CompoundTargetAffinity (IC50 / Ki)
N-methylatropineMuscarinic Receptor< 100 pM (IC50) nih.gov
N-methylscopolamineMuscarinic Receptor< 300 pM (IC50) nih.gov
3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropaneDopamine Transporter (DAT)0.9 nM (IC50) wikipedia.org
3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropaneNorepinephrine Transporter (NET)230 nM (Ki) wikipedia.org
3β-(4-chlorophenyl)-2β-(4-nitrophenylethynyl)tropaneSerotonin (B10506) Transporter (5-HTT)620 nM (Ki) wikipedia.org

Investigation of Tropane Alkaloid Conjugates and Prodrugs

To improve the therapeutic properties of tropane alkaloids, researchers are investigating the development of conjugates and prodrugs. This approach aims to enhance drug delivery, modify pharmacokinetic profiles, and target specific tissues.

One area of investigation involves creating conjugates of tropane alkaloids with other molecules. For example, a conjugate of pyridine-4-aldoxime and atropine has been studied. nih.gov Another innovative approach is the functionalization of nanoparticles with tropane alkaloids. Atropine has been successfully linked to gold nanoparticles (Au NPs) to study their binding to muscarinic receptors after crossing the intestinal epithelium. nih.gov In these conjugates, atropine was linked to the nanoparticles via a bifunctional linker, forming an ester bond with atropine's free hydroxyl group. nih.gov Such nanoparticle-based systems can act as carriers for a large number of functional molecules due to their high surface-to-volume ratio. nih.gov

Metabolic studies also inform the design of prodrugs. During metabolism, compounds like scopolamine and hyoscyamine can be conjugated to glucuronide or sulphate. nih.gov While this is a natural process for excretion, understanding these conjugation pathways can aid in the design of prodrugs that release the active hyoscyamine molecule under specific physiological conditions. Metabolic pathways of atropine, the racemic form of hyoscyamine, show it is broken down into major metabolites such as noratropine, atropine-N-oxide, tropine (B42219), and tropic acid, while a significant portion is excreted unchanged. wikipedia.org

Q & A

Q. What spectroscopic methods are recommended for confirming the identity of Hyoscyamine Hydrobromide in purified samples?

Infrared (IR) spectroscopy is a primary method for identity confirmation. After extracting the compound and its reference standard into chloroform, residues are dissolved in carbon disulfide, and IR absorption spectra are compared in a 1-mm cell. Maxima at identical wavelengths for both samples confirm identity .

Q. How can specific rotation be used to assess the optical purity of Hyoscyamine Hydrobromide?

Prepare a test solution of 50 mg/mL in water and measure optical rotation using a polarimeter. The specific rotation value must align with pharmacopeial standards (e.g., USP), ensuring enantiomeric purity and absence of racemic contamination .

Q. What are the solubility characteristics of Hyoscyamine Hydrobromide, and how do they influence solvent selection?

The compound is freely soluble in water, alcohol, and chloroform but sparingly soluble in ether. This solubility profile guides solvent choice for extraction (e.g., chloroform for alkaloid isolation) and formulation (aqueous solutions for pharmacological studies) .

Q. What quality control tests are essential for ensuring Hyoscyamine Hydrobromide meets pharmacopeial standards?

Key tests include:

  • Loss on drying to determine moisture content.
  • Residue on ignition to assess inorganic impurities.
  • Other alkaloids test using platinic chloride and ammonium hydroxide to detect contaminants like atropine or scopolamine .

Q. How can thin-layer chromatography (TLC) differentiate Hyoscyamine Hydrobromide from related tropane alkaloids?

Use silica gel plates with a solvent system optimized for tropane alkaloids. After development, compare Rf values against reference standards. Hyoscyamine Hydrobromide can be distinguished from scopolamine by distinct spots under UV detection or specific spray reagents .

Advanced Research Questions

Q. What strategies resolve discrepancies between HPLC and titration assays in quantifying Hyoscyamine Hydrobromide?

Cross-validate methods by:

  • Checking for interfering substances (e.g., degradation products) via LC-MS.
  • Adjusting titration conditions (e.g., glacial acetic acid and mercuric acetate as solvents) to improve endpoint accuracy.
  • Validating HPLC mobile phases (e.g., acetonitrile gradients) to enhance peak resolution .

Q. How can researchers optimize heterologous biosynthesis pathways in yeast for Hyoscyamine Hydrobromide production?

Employ metabolic engineering to introduce tropane alkaloid biosynthetic genes (e.g., CYP80F1 for hyoscyamine 6β-hydroxylase). Optimize fermentation conditions (pH, temperature) and use enzyme kinetics to enhance flux toward littorine, a precursor. Validate yields using validated LC-MS protocols .

Q. What experimental designs address variability in Hyoscyamine content across plant sources like Atropa belladonna?

Use stratified sampling of plant tissues (leaves vs. roots) and control growth conditions (soil pH, light exposure). Quantify alkaloids via HPLC with internal standards (e.g., scopolamine-D3) to minimize matrix effects. Apply ANOVA to identify significant variability sources .

Q. How can pH manipulation improve the selective extraction of Hyoscyamine Hydrobromide from Duboisia species?

Adjust extraction pH to 8.0–8.5 to exploit the lower basicity of hyoscyamine compared to scopolamine. Use sequential liquid-liquid extractions with chloroform, followed by crystallization as the hydrobromide salt. Monitor efficiency via TLC or HPLC .

Q. What methodological considerations are critical for LC-MS quantification of Hyoscyamine Hydrobromide and its metabolites?

  • Use electrospray ionization (ESI) in positive ion mode for high sensitivity.
  • Include stable isotope-labeled internal standards (e.g., scopolamine-D3 hydrobromide) to correct for ion suppression.
  • Optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phases) to separate 6-hydroxy hyoscyamine and other metabolites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between IR spectroscopy and melting point tests for Hyoscyamine Hydrobromide?

IR identifies functional groups but may miss crystalline impurities affecting melting points. Repeat tests using purified samples (e.g., recrystallization from ethanol) and cross-check with X-ray diffraction (XRD) to confirm crystal structure integrity .

Q. Why might TLC and HPLC data show inconsistent alkaloid ratios in plant extracts?

TLC semi-quantitation is less precise than HPLC. Re-analyze samples using HPLC with diode-array detection (DAD) for UV spectrum confirmation. Validate methods with spiked reference standards to rule out co-elution issues .

Methodological Tables

Key Analytical Methods Application Reference
IR SpectroscopyIdentity confirmation via functional groups
Titration with 0.1 N Perchloric AcidPurity assessment (98.5–100.5%)
LC-MS with ESI+Metabolite profiling and quantification
Specific Rotation MeasurementOptical purity validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.